tert-Butyl 5-methyl-1,3-oxazolidine-5-carboxylate
Description
tert-Butyl 5-methyl-1,3-oxazolidine-5-carboxylate is a heterocyclic compound featuring a five-membered oxazolidine ring containing both oxygen and nitrogen atoms. The methyl substituent contributes to lipophilicity, which may influence solubility and biological interactions.
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
tert-butyl 5-methyl-1,3-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-8(2,3)13-7(11)9(4)5-10-6-12-9/h10H,5-6H2,1-4H3 |
InChI Key |
SITPCSHPFPNELM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCO1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-methyl-1,3-oxazolidine-5-carboxylate typically involves the reaction of amino alcohols with carboxylic acids or their derivatives. One common method includes the cyclization of amino alcohols with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control over reaction conditions, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-methyl-1,3-oxazolidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidines, oxazolidinones, and other heterocyclic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl 5-methyl-1,3-oxazolidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of tert-Butyl 5-methyl-1,3-oxazolidine-5-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and other non-covalent interactions, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key structural analogs and their distinguishing features are summarized below:
Table 1. Structural and Functional Comparison
*Inferred data based on structural similarity.
- Oxazolidine vs. Pyrrolidone : The oxazolidine ring (O/N) offers dual reactivity sites compared to the lactam in pyrrolidone, making it more susceptible to ring-opening reactions .
- Oxazolidine vs. Dioxane : The presence of nitrogen in oxazolidine enables coordination chemistry and pharmaceutical applications, unlike the oxygen-only dioxane used in industrial stabilizers .
- Oxazolidine vs. Isoindoline: The isoindoline’s bicyclic structure and amino group enhance biological interaction, whereas the oxazolidine’s methyl group may favor lipophilicity .
Physicochemical Properties
- Stability : The tert-butyl ester group in all compounds resists hydrolysis due to steric hindrance. However, the oxazolidine ring’s O/N atoms may reduce stability under acidic conditions compared to pyrrolidone’s lactam .
- Solubility : The oxazolidine’s methyl group likely increases lipophilicity, contrasting with the oxalate salt in isoindoline derivatives, which improves aqueous solubility .
- Reactivity : The oxazolidine’s nitrogen can participate in nucleophilic reactions or form salts, unlike the dioxane’s inert oxygen atoms .
Biological Activity
Introduction
Tert-butyl 5-methyl-1,3-oxazolidine-5-carboxylate is a compound that belongs to the oxazolidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a unique oxazolidine ring structure characterized by a tert-butyl ester group and a methyl substituent at the 5-position. The molecular formula for this compound is , with a molecular weight of approximately 199.25 g/mol.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 5-methyl-1,3-oxazolidine with tert-butyl chloroformate under basic conditions. This reaction yields the desired carboxylate through nucleophilic attack on the carbonyl carbon of the chloroformate.
Antimicrobial Properties
Research has demonstrated that oxazolidines, including this compound, exhibit significant antimicrobial activity. For instance, derivatives of oxazolidines have been shown to inhibit bacterial growth by interfering with protein synthesis. The mechanism involves binding to the bacterial ribosome, thereby preventing the formation of functional ribosomal complexes necessary for translation .
Antitumor Activity
Recent studies have indicated that oxazolidine derivatives can possess antitumor properties. For example, compounds structurally related to this compound have been evaluated for their ability to induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and modulation of apoptotic pathways .
Neuroprotective Effects
There is emerging evidence suggesting that oxazolidine compounds may exhibit neuroprotective effects. These compounds have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .
Summary of Biological Activities
| Activity | Mechanism | References |
|---|---|---|
| Antimicrobial | Inhibition of protein synthesis in bacteria | |
| Antitumor | Induction of apoptosis in cancer cells | |
| Neuroprotective | Protection against oxidative stress |
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various oxazolidine derivatives, this compound showed promising results against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that for standard antibiotics like penicillin.
Case Study 2: Antitumor Activity Assessment
A study evaluating the cytotoxic effects of oxazolidine derivatives on human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis indicated an increase in sub-G1 phase cells, signifying apoptotic activity.
Case Study 3: Neuroprotection in Cellular Models
In vitro experiments using neuronal cell lines treated with this compound demonstrated reduced levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions. This suggests a potential role in neuroprotection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
